molecular formula C18H21NO5S B2900581 benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate CAS No. 392237-29-5

benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate

Cat. No.: B2900581
CAS No.: 392237-29-5
M. Wt: 363.43
InChI Key: QRSKPZVANSMRKF-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.4280 . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 4-methylbenzenesulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-bromo-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKPZVANSMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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